molecular formula C8H4ClF4NO B13680543 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride

Katalognummer: B13680543
Molekulargewicht: 241.57 g/mol
InChI-Schlüssel: JPVSAPPTDCZISW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H4ClF4NO and a molecular weight of 241.57 g/mol . This compound is known for its unique structural features, including the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of (Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with various reagents under specific conditions. One common method involves the use of alkynol and triethylamine (Et3N) in a 1,3-dipolar cycloaddition reaction . The reaction conditions often include the use of solvents such as hexanes and ethyl acetate, and the product is purified through column chromatography.

Analyse Chemischer Reaktionen

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include triethylamine, alkynols, and various solvents such as hexanes and ethyl acetate. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including inhibition of specific enzymes or receptors involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H4ClF4NO

Molekulargewicht

241.57 g/mol

IUPAC-Name

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H4ClF4NO/c9-7(14-15)4-1-2-5(6(10)3-4)8(11,12)13/h1-3,15H

InChI-Schlüssel

JPVSAPPTDCZISW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=NO)Cl)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.